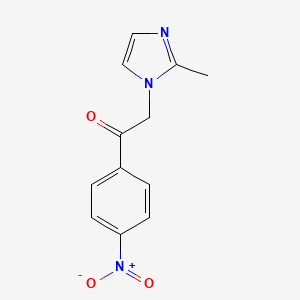![molecular formula C10H23N3O3 B12568304 2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine CAS No. 194992-00-2](/img/structure/B12568304.png)
2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine is a compound that combines the properties of amino acids and amines. It is known by several names, including diglycine and N-glycylglycine . This compound is a derivative of glycine, the simplest amino acid, and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoacetyl)amino]acetic acid typically involves the reaction of glycine with acetic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted with N,N-diethylethanamine to yield the final product. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of 2-[(2-aminoacetyl)amino]acetic acid involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified using techniques such as crystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminoacetyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted amines and oxides. These products have distinct properties and applications in different fields .
Scientific Research Applications
2-[(2-aminoacetyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme activity.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-aminoacetyl)amino]acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity and influence metabolic pathways, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Glycine: The simplest amino acid, which serves as a precursor to 2-[(2-aminoacetyl)amino]acetic acid.
Alanine: Another amino acid with similar properties but different side chains.
Serine: An amino acid with a hydroxyl group, making it more reactive in certain chemical reactions.
Uniqueness
2-[(2-aminoacetyl)amino]acetic acid is unique due to its combination of amino acid and amine properties, making it versatile in various chemical reactions and applications. Its ability to participate in multiple types of reactions and its role in biological processes distinguish it from other similar compounds .
Properties
CAS No. |
194992-00-2 |
|---|---|
Molecular Formula |
C10H23N3O3 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C4H8N2O3/c1-4-7(5-2)6-3;5-1-3(7)6-2-4(8)9/h4-6H2,1-3H3;1-2,5H2,(H,6,7)(H,8,9) |
InChI Key |
DPAOTVCYVJGXSD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
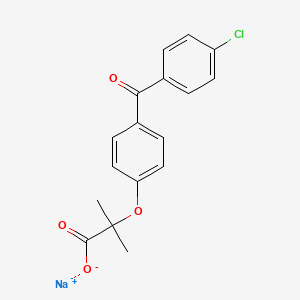

![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)


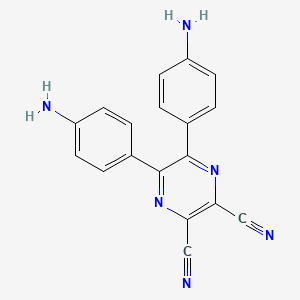
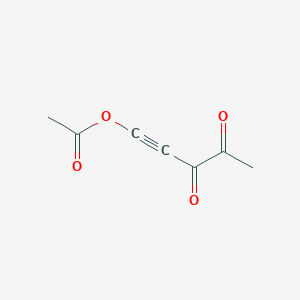

![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
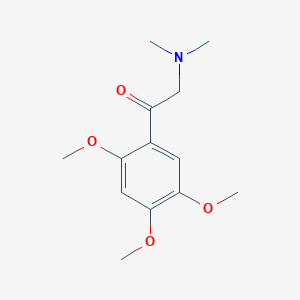
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
